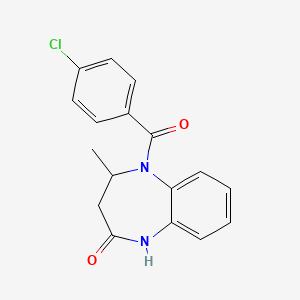
5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “4-chlorobenzoyl” part indicates the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that has a chlorine atom attached .
Molecular Structure Analysis
Benzodiazepines have a fused benzene and diazepine ring. The “4-chlorobenzoyl” group would be attached to the fourth carbon in the diazepine ring .Chemical Reactions Analysis
Benzodiazepines, including this compound, may undergo metabolism in the liver, primarily by the cytochrome P450 enzymes . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Benzodiazepines are usually crystalline solids, and their solubility depends on the specific substituents present .科学的研究の応用
Chemical Synthesis and Optimization A pivotal area of research involves the development of new synthetic methods for benzodiazepines to enhance efficiency, yield, and applicability in various fields. For instance, Lyukshenko et al. (2019) developed a technology for producing benzodiazepine derivatives on an industrial scale, highlighting an optimized synthesis method that increases the production yield, crucial for both pharmaceutical applications and research purposes (Lyukshenko, Nikitin, & Morozhenko, 2019).
Crystal and Molecular Structure Analysis Understanding the crystal and molecular structure of benzodiazepines is essential for tailoring compounds for specific applications. Naveen et al. (2019) conducted an in-depth study on the crystal structure of a benzodiazepine derivative, employing Hirshfeld surface analysis and DFT calculations. This research contributes to the field by elucidating how molecular interactions and structural features influence the physical and chemical properties of these compounds, which is crucial for their application in material science and drug design (Naveen, Kumara, Al-Maqtari, Urs, Jamalis, Reddy, Lingegowda, & Lokanath, 2019).
Pharmacological Properties Beyond Anxiolytic and Sedative Effects The pharmacological exploration of benzodiazepines extends beyond their traditional use. Studies have shown these compounds possess various biological activities, potentially beneficial for treating conditions other than anxiety and sleep disorders. For example, Nawojski et al. (1988) synthesized aminoacetyl derivatives of benzodiazepin-2-one, identifying compounds with weak analgesic and anti-inflammatory activities. This research opens up new avenues for the application of benzodiazepines in pain management and inflammation control (Nawojski, Nawrocka, Liszkiewicz, Krzywosiński, & Bogdał, 1988).
作用機序
Target of Action
The primary target of this compound is 4-chlorobenzoyl CoA ligase , an enzyme found in various organisms such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of chlorobenzoates, which are derivatives of benzoic acid.
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, through a process that is dependent on Mg2±ATP and coenzyme A . This interaction results in the production of 4-chlorobenzoyl CoA and AMP . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate .
Biochemical Pathways
The compound affects the 4-chlorobenzoate dissimilation pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase . The downstream effects of this pathway include the dehalogenation of 4-chlorobenzoyl CoA, leading to the formation of 4-hydroxybenzoate .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be metabolized into 4-chlorobenzoyl coa and amp . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular effect of the compound’s action is the production of 4-chlorobenzoyl CoA and AMP . This leads to the dehalogenation of 4-chlorobenzoate, contributing to the detoxification and degradation of this compound
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the activity of 4-chlorobenzoyl CoA ligase, the compound’s target, is optimal at a pH of 7.0 and a temperature of 25 °C . Changes in these environmental conditions could potentially affect the compound’s interaction with its target and its overall efficacy.
Safety and Hazards
Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time. They can also cause drowsiness, confusion, and other side effects . The presence of the “4-chlorobenzoyl” group could potentially make the compound more reactive, but the exact safety and hazards would depend on the specific compound .
将来の方向性
特性
IUPAC Name |
5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHPZVBAHWGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
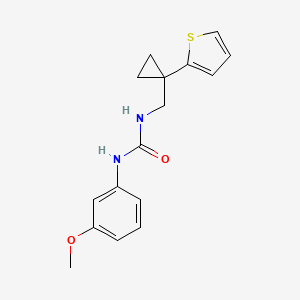
![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)
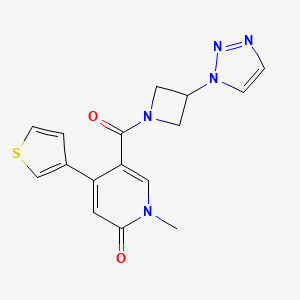
![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
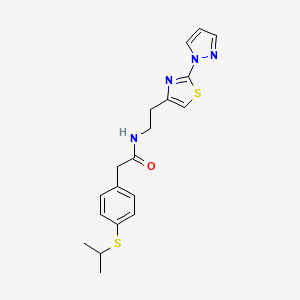
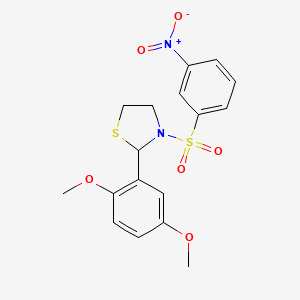
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)



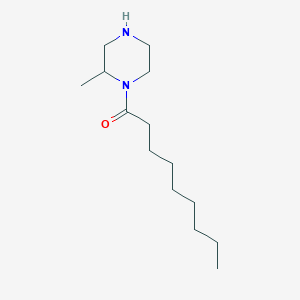
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2799537.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
